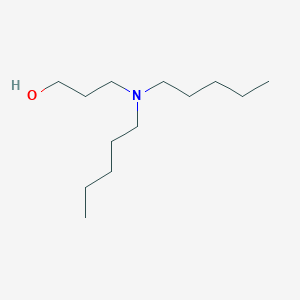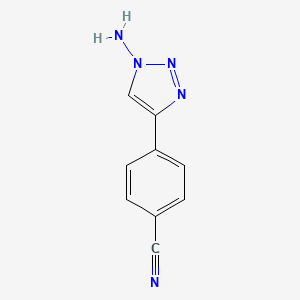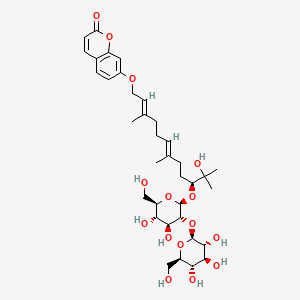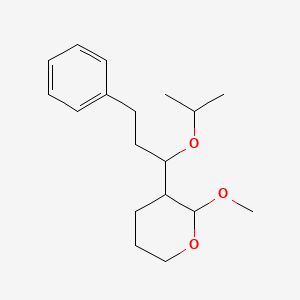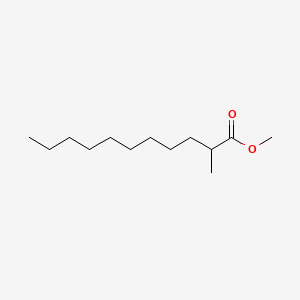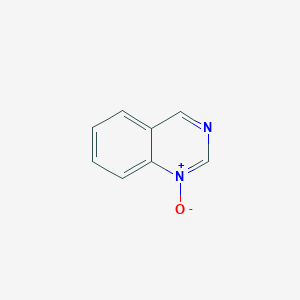
Quinazoline, 1-oxide (7CI,9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinazoline, 1-oxide (7CI,9CI) is an organic compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds characterized by a bicyclic structure consisting of a benzene ring fused with a pyrimidine ring. Quinazoline, 1-oxide is a derivative where one of the nitrogen atoms in the quinazoline ring is oxidized, resulting in the formation of an N-oxide group. This compound is of significant interest due to its potential biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of quinazoline, 1-oxide can be achieved through several methods. One common approach involves the oxidation of quinazoline using oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or monoperphthalic acid . The reaction typically occurs under mild conditions, and the choice of oxidizing agent can influence the yield and purity of the product.
Industrial Production Methods: Industrial production of quinazoline, 1-oxide may involve large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity, and the process may be carried out in continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: Quinazoline, 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinazoline dioxides.
Reduction: Reduction of the N-oxide group can regenerate the parent quinazoline compound.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of substituted quinazoline derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, monoperphthalic acid.
Reduction: Catalytic hydrogenation, metal hydrides.
Substitution: Electrophilic reagents such as halogens, nitrating agents.
Major Products:
Oxidation: Quinazoline dioxides.
Reduction: Quinazoline.
Substitution: Substituted quinazoline derivatives with various functional groups.
科学的研究の応用
Quinazoline, 1-oxide has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the development of agrochemicals, dyes, and other functional materials
作用機序
Quinazoline, 1-oxide can be compared with other similar compounds, such as:
Quinazoline: The parent compound without the N-oxide group.
Quinazolinone: A derivative with a carbonyl group at the 2-position.
Quinoxaline: A related compound with a different arrangement of nitrogen atoms in the ring.
Uniqueness: Quinazoline, 1-oxide is unique due to the presence of the N-oxide group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s reactivity and biological activity compared to its parent compound and other derivatives .
類似化合物との比較
- Quinazoline
- Quinazolinone
- Quinoxaline
特性
CAS番号 |
54145-20-9 |
|---|---|
分子式 |
C8H6N2O |
分子量 |
146.15 g/mol |
IUPAC名 |
1-oxidoquinazolin-1-ium |
InChI |
InChI=1S/C8H6N2O/c11-10-6-9-5-7-3-1-2-4-8(7)10/h1-6H |
InChIキー |
NLHOVYMVGLRDPF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=NC=[N+]2[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Amino-3-{[(naphthalen-1-yl)methyl]amino}but-2-enedinitrile](/img/structure/B14646231.png)
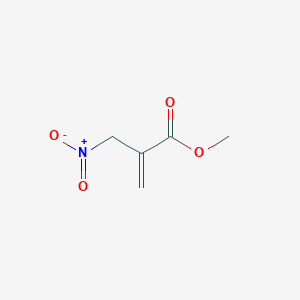



![3-Methylbicyclo[4.1.0]hept-3-ene](/img/structure/B14646257.png)
![7,8,9,10-Tetrahydrobenzo[c][1,8]naphthyridin-6(5H)-one](/img/structure/B14646268.png)
